molecular formula C9H12BrN B1335902 1-(4-Bromophenyl)propan-1-amine CAS No. 74877-09-1

1-(4-Bromophenyl)propan-1-amine

Cat. No. B1335902
CAS RN: 74877-09-1
M. Wt: 214.1 g/mol
InChI Key: WKPWFAZJGVXPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Bromophenyl)propan-1-amine is a brominated aromatic amine that serves as a building block in organic synthesis. It is related to various compounds that have been studied for their potential applications in medicinal chemistry and as intermediates for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored through various methods. For instance, a chemoenzymatic strategy has been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . This method involves biotransamination and kinetic resolutions using enzymes such as transaminases and lipases, yielding high selectivity for the desired enantiomers. Although this study does not directly address 1-(4-Bromophenyl)propan-1-amine, the methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be complex and is often studied using crystallography. For example, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been analyzed, revealing intricate hydrogen bonding and π-π stacking interactions . These structural analyses provide insights into the potential reactivity and interactions of bromophenyl compounds, which could be extrapolated to understand the molecular structure of 1-(4-Bromophenyl)propan-1-amine.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions. The indirect anodic oxidation of amines mediated by brominated aryl amines has been studied, showing that tris(4-bromophenyl)amine can act as an effective electron transfer mediator . This suggests that 1-(4-Bromophenyl)propan-1-amine could potentially be involved in similar oxidation reactions due to the presence of the bromophenyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)propan-1-amine can be inferred from related compounds. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates that bromophenyl compounds can react with amines to form heterocyclic structures . Additionally, the study of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine as an inhibitor of uptake into serotonin neurons suggests that bromophenyl compounds can cross the blood-brain barrier and interact with biological targets . These properties are relevant to the pharmacological potential of 1-(4-Bromophenyl)propan-1-amine.

Scientific Research Applications

Neuropharmacological Research

1-(4-Bromophenyl)propan-1-amine has been studied in the context of neuropharmacology. For instance, a study by Fuller et al. (1978) explored its role as an inhibitor of uptake into serotonin neurons. This compound was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Chemical Synthesis

In the field of chemical synthesis, research has been conducted on the reactions of o-Bromophenyl isocyanide, a compound related to 1-(4-Bromophenyl)propan-1-amine. Lygin and Meijere (2009, 2010) described the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines under copper(I) iodide catalysis (Lygin & Meijere, 2009), (Lygin & Meijere, 2010).

Electrocatalysis

The compound has also been evaluated in electrocatalysis studies. Pletcher and Zappi (1989) investigated the indirect anodic oxidation of amines mediated by brominated aryl amines, including tris(4-bromophenyl)amine (Pletcher & Zappi, 1989).

Enzymatic Strategies in Synthesis

Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to 1-(4-Bromophenyl)propan-1-amine. They employed biotransamination and kinetic resolutions using Candida antarctica lipase type B (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Crystallographic Analysis

Nadaf et al. (2019) conducted crystallographic studies on compounds containing 4-bromophenyl units, which can provide insights into the structural properties of 1-(4-Bromophenyl)propan-1-amine (Nadaf et al., 2019).

Synthesis of Derivatives

Yang et al. (2017) explored the synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. This research could provide a basis for understanding the reactivity and potential applications of similar bromophenyl compounds (Yang et al., 2017).

Enaminones Hydrogen-Bonding Patterns

Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds with 4-bromophenyl units. Such studies can be relevant to understanding the molecular interactions of 1-(4-Bromophenyl)propan-1-amine (Balderson, Fernandes, Michael, & Perry, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(4-bromophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWFAZJGVXPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392430
Record name 1-(4-bromophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)propan-1-amine

CAS RN

74877-09-1
Record name 4-Bromo-α-ethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74877-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.